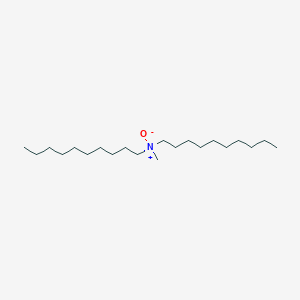
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” is a chemical compound with a conjugated diene system . It has a molecular formula of C8H12 . The compound is characterized by its conjugated diene system and the presence of electron-withdrawing carbonyl groups.
Synthesis Analysis
The synthesis of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” involves electrophilic addition to a conjugated diene . The addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene forms a mixture of 1,2- and 1,4-addition products . The stability of the carbocation intermediate increases in the order: primary < secondary < tertiary .Molecular Structure Analysis
The molecular structure of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” is characterized by a conjugated diene system . The numbers used in the expressions 1,2-addition and 1,4-addition do not refer to the positions of the carbon atoms in the diene molecule. Here, 1,2 indicates two neighboring carbon atoms, while 1,4 indicates two carbon atoms which are separated in the carbon chain by two additional carbon atoms .Chemical Reactions Analysis
The chemical reactions of “2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid” involve electrophilic addition to a conjugated diene . The reaction forms a mixture of 1,2- and 1,4-addition products . The ratio of the products obtained is explained by the concept of carbocation stability .Eigenschaften
IUPAC Name |
2,4-dimethylcyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPRQMBMSQNJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(CC1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555975 |
Source


|
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
CAS RN |
105827-63-2 |
Source


|
| Record name | 2,4-Dimethylcyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)










![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)